2-(benzyloxy)-N-(1-phenylethyl)cyclobutanamine
Overview
Description
2-(benzyloxy)-N-(1-phenylethyl)cyclobutanamine is an organic compound that features a cyclobutanamine core with benzyloxy and phenylethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzyloxy)-N-(1-phenylethyl)cyclobutanamine typically involves the following steps:
Formation of the cyclobutanamine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the benzyloxy group: This step often involves the use of benzyl alcohol or benzyl chloride in the presence of a base.
Attachment of the phenylethyl group: This can be done through nucleophilic substitution reactions using phenylethyl halides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(benzyloxy)-N-(1-phenylethyl)cyclobutanamine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halides and nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2-(benzyloxy)-N-(1-phenylethyl)cyclobutanamine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(benzyloxy)-N-(1-phenylethyl)cyclobutanamine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(benzyloxy)-N-(1-phenylethyl)cyclopentanamine: Similar structure but with a cyclopentane core.
2-(benzyloxy)-N-(1-phenylethyl)cyclohexanamine: Similar structure but with a cyclohexane core.
2-(benzyloxy)-N-(1-phenylethyl)cycloheptanamine: Similar structure but with a cycloheptane core.
Uniqueness
2-(benzyloxy)-N-(1-phenylethyl)cyclobutanamine is unique due to its cyclobutanamine core, which imparts distinct chemical and physical properties compared to its cyclopentane, cyclohexane, and cycloheptane analogs. These properties can influence its reactivity, stability, and interactions with biological targets.
Properties
IUPAC Name |
N-(1-phenylethyl)-2-phenylmethoxycyclobutan-1-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c1-15(17-10-6-3-7-11-17)20-18-12-13-19(18)21-14-16-8-4-2-5-9-16/h2-11,15,18-20H,12-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJFLPLSCBFROU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2CCC2OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601180390 | |
Record name | Benzenemethanamine, α-methyl-N-[2-(phenylmethoxy)cyclobutyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601180390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2177259-12-8 | |
Record name | Benzenemethanamine, α-methyl-N-[2-(phenylmethoxy)cyclobutyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2177259-12-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenemethanamine, α-methyl-N-[2-(phenylmethoxy)cyclobutyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601180390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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